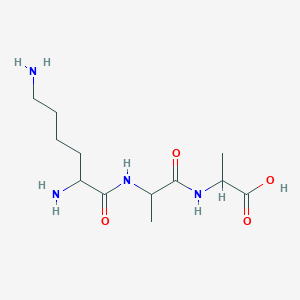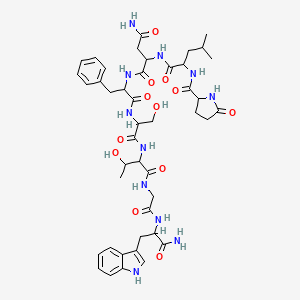![molecular formula C14H22O7 B12106604 [5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuropirano[2,3-d][1,3]dioxol-6-il] acetato es un compuesto orgánico complejo con una estructura única que incluye múltiples anillos dioxolano y tetrahidrofurano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuropirano[2,3-d][1,3]dioxol-6-il] acetato generalmente implica múltiples pasos, comenzando con precursores más simples. Una ruta común implica la formación del anillo dioxolano a través de la reacción de un diol con un aldehído o cetona en presencia de un catalizador ácido. El anillo tetrahidrofurano se puede formar a través de reacciones de ciclización que involucran precursores de diol apropiados y catalizadores ácidos.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la destilación, la cristalización y la cromatografía para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuropirano[2,3-d][1,3]dioxol-6-il] acetato puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes u otras formas reducidas.
Sustitución: El grupo acetato se puede sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan comúnmente agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como aminas, tioles y alcoholes se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de nuevos compuestos con grupos funcionales sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, [5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuropirano[2,3-d][1,3]dioxol-6-il] acetato se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la creación de diversas bibliotecas químicas para el descubrimiento de fármacos y la ciencia de los materiales.
Biología
En la investigación biológica, este compuesto se puede utilizar como sonda para estudiar mecanismos enzimáticos y vías metabólicas. Sus características estructurales lo convierten en una herramienta valiosa para investigar las interacciones entre moléculas pequeñas y macromoléculas biológicas.
Medicina
En medicina, [5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuropirano[2,3-d][1,3]dioxol-6-il] acetato tiene aplicaciones potenciales como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos se puede aprovechar para el desarrollo de nuevos agentes terapéuticos.
Industria
En la industria, este compuesto se puede utilizar como intermedio en la producción de productos farmacéuticos, agroquímicos y productos químicos especiales. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones industriales, incluida la catálisis y la síntesis de materiales.
Mecanismo De Acción
El mecanismo de acción de [5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuropirano[2,3-d][1,3]dioxol-6-il] acetato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite encajar en los sitios activos de estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y expresión genética.
Comparación Con Compuestos Similares
Compuestos similares
2,2-Dimetil-1,3-dioxolano-4-metanol: Un compuesto más simple con una estructura de anillo dioxolano similar.
Tetrahidrofurano: Una estructura básica que forma parte del compuesto más complejo.
Ésteres de acetato: Compuestos con grupos funcionales similares pero estructuras centrales diferentes.
Singularidad
[5-(2,2-dimetil-1,3-dioxolan-4-il)-2,2-dimetil-3a,5,6,6a-tetrahidrofuropirano[2,3-d][1,3]dioxol-6-il] acetato es único debido a su combinación de múltiples estructuras de anillo y grupos funcionales. Esta complejidad le confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
IUPAC Name |
[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8-12H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKDRLZSJSWQPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Benzoyl(methyl)amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12106521.png)




![[1-(1-hydroxypropan-2-yl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B12106549.png)

![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)




![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)

